
S-(N-Methylcarbamate) cysteine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-Methylcarbamate) cysteine ethyl ester is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol It is a derivative of L-cysteine, where the cysteine moiety is modified with an N-methylcarbamate group and an ethyl ester group
準備方法
The synthesis of S-(N-Methylcarbamate) cysteine ethyl ester typically involves the reaction of L-cysteine ethyl ester with methyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
S-(N-Methylcarbamate) cysteine ethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.
科学的研究の応用
作用機序
The mechanism of action of S-(N-Methylcarbamate) cysteine ethyl ester involves its interaction with specific molecular targets and pathways. Studies have shown that it acts as an L-glutamine antagonist, selectively inhibiting enzymes involved in purine nucleotide biosynthesis . This inhibition leads to a decrease in the levels of key nucleotides and disrupts cellular processes, ultimately resulting in cytotoxic effects on cancer cells. The compound’s ability to inhibit L-glutamine-requiring enzymes such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase is central to its mechanism of action .
類似化合物との比較
S-(N-Methylcarbamate) cysteine ethyl ester can be compared with other cysteine derivatives and carbamate compounds:
L-Cysteine ethyl ester: This compound lacks the N-methylcarbamate group and has different reactivity and biological activity.
N-Methylcarbamate derivatives: These compounds share the carbamate functional group but differ in their specific substituents and applications.
S-(N-Methylcarbamate) cysteine methyl ester: Similar to the ethyl ester variant but with a methyl ester group, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its combination of the cysteine moiety with the N-methylcarbamate and ethyl ester groups, which confer specific chemical and biological properties that are valuable for research and industrial applications.
特性
CAS番号 |
91868-78-9 |
|---|---|
分子式 |
C7H14N2O3S |
分子量 |
206.27 g/mol |
IUPAC名 |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |
InChIキー |
LPGKOEYCWNVAOK-YFKPBYRVSA-N |
異性体SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N |
正規SMILES |
CCOC(=O)C(CSC(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




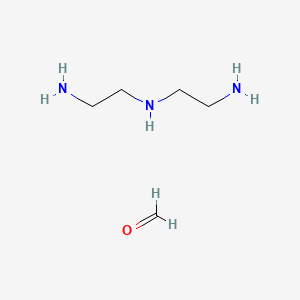
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
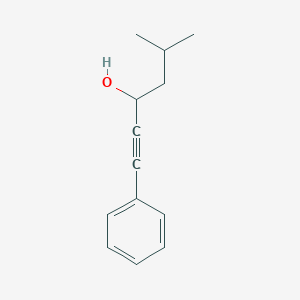
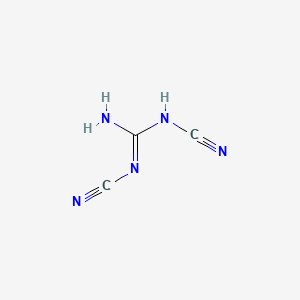

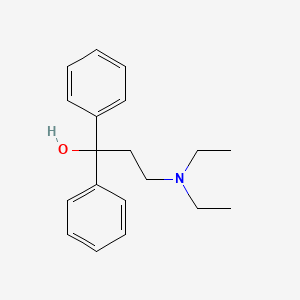
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
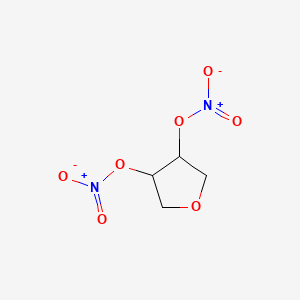

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
